molecular formula C10H12N2O2 B13165468 6-(3-Hydroxypyrrolidin-1-YL)pyridine-3-carbaldehyde

6-(3-Hydroxypyrrolidin-1-YL)pyridine-3-carbaldehyde

Cat. No.: B13165468
M. Wt: 192.21 g/mol
InChI Key: HVDSZNOLDCEAKQ-UHFFFAOYSA-N
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Description

6-(3-Hydroxypyrrolidin-1-YL)pyridine-3-carbaldehyde is an organic compound that features a pyridine ring substituted with a hydroxypyrrolidine group and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Hydroxypyrrolidin-1-YL)pyridine-3-carbaldehyde typically involves the reaction of pyridine-3-carbaldehyde with a hydroxypyrrolidine derivative. One common method is the nucleophilic addition of the hydroxypyrrolidine to the aldehyde group of pyridine-3-carbaldehyde under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

6-(3-Hydroxypyrrolidin-1-YL)pyridine-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

6-(3-Hydroxypyrrolidin-1-YL)pyridine-3-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(3-Hydroxypyrrolidin-1-YL)pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxypyrrolidine group can form hydrogen bonds with biological molecules, influencing their activity. The aldehyde group can undergo reactions that modify the structure and function of target molecules .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

6-(3-hydroxypyrrolidin-1-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C10H12N2O2/c13-7-8-1-2-10(11-5-8)12-4-3-9(14)6-12/h1-2,5,7,9,14H,3-4,6H2

InChI Key

HVDSZNOLDCEAKQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1O)C2=NC=C(C=C2)C=O

Origin of Product

United States

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